2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide is an organic compound featuring distinct structural properties. Its unique arrangement of atoms and functional groups contributes to various applications in diverse scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-amino-4-methyl-1,3-thiazole-5-carboxamide in the presence of an acidic catalyst. This reaction requires careful control of temperature and pH to ensure high yield and purity of the final product.
Reagents: : 4-hydroxy-3-methoxybenzaldehyde, 2-amino-4-methyl-1,3-thiazole-5-carboxamide
Catalysts: : Acidic catalysts like hydrochloric acid
Conditions: : Controlled temperature (60-80°C), pH 3-5
Industrial Production Methods
The industrial production typically involves large-scale reactors where precise conditions are maintained through automated systems. High-pressure liquid chromatography (HPLC) and crystallization techniques are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group of the phenolic ring can undergo oxidation, forming quinones.
Reduction: : Reduction of the imine group (Schiff base) can produce amines.
Substitution: : The methoxy group may be substituted by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride
Substitution Conditions: : Acidic or basic media, elevated temperatures
Major Products
Oxidation: : Quinone derivatives
Reduction: : Corresponding amines
Substitution: : Phenolic derivatives with different substituents
Scientific Research Applications
This compound is extensively researched for its potential in various scientific domains:
Chemistry: : Utilized in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: : Explored for its antimicrobial and anticancer properties. It shows promise in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.
Industry: : Employed in the development of novel materials, including polymers and resins, due to its unique reactive groups.
Mechanism of Action
The compound’s biological activity is primarily due to its ability to interact with key molecular targets. Its imine (Schiff base) group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition of enzymatic activity.
Molecular Targets: : Enzymes with active site serine, cysteine, or lysine residues
Pathways Involved: : Disruption of metabolic pathways in microorganisms and cancer cells, leading to cell death
Comparison with Similar Compounds
Compared to other thiazole derivatives, 2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups.
Similar Compounds
2-aminothiazole derivatives
Schiff bases with phenolic substituents
Uniqueness: : The presence of both a methoxy group and a Schiff base provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
There you go—a deep dive into the intriguing world of this compound! Anything specific you want to explore further?
Properties
Molecular Formula |
C13H14N4O3S |
---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19)/b15-6- |
InChI Key |
AMHQGUWEVRTTJB-UUASQNMZSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C\C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.